Relcovaptan-d6 is classified as a synthetic organic compound and belongs to the category of triazole derivatives. Its development stems from the need for effective vasopressin receptor antagonists that can be used in treating conditions such as acute and chronic kidney disease. The chemical structure incorporates deuterium, which is often used in drug development to improve metabolic stability and reduce clearance rates in biological systems .
The synthesis of Relcovaptan-d6 involves several steps, typically starting from commercially available precursors. The process may include:
The synthesis process must be optimized to ensure high yields and purity of Relcovaptan-d6, which is essential for subsequent biological testing .
Relcovaptan-d6 features a complex molecular structure characterized by a triazole ring substituted with various functional groups. The presence of deuterium atoms modifies its mass and can influence its interaction with biological targets.
Key structural data includes:
The structural configuration allows for specific binding to the vasopressin V1a receptor, inhibiting its action and potentially alleviating conditions related to vasopressin overactivity .
Relcovaptan-d6 can participate in various chemical reactions typical for triazole derivatives, including:
These reactions are crucial for modifying the compound to optimize its efficacy and selectivity as a vasopressin receptor antagonist .
Relcovaptan-d6 functions primarily as an antagonist at the vasopressin V1a receptor. The mechanism involves:
Data from preclinical studies indicate that Relcovaptan-d6 exhibits a favorable pharmacological profile with significant receptor selectivity .
Relcovaptan-d6 exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations and influence its bioavailability when administered .
Relcovaptan-d6 has several scientific applications:
The ongoing research into Relcovaptan-d6 underscores its potential impact on treating diseases linked to dysregulated vasopressin signaling .
Relcovaptan-d6 is a deuterated analog of the selective vasopressin V1A receptor antagonist relcovaptan (SR-49059). Its molecular formula is C28H21D6Cl2N3O7S, with a molecular weight of 626.54 g/mol – representing a 6 Da increase compared to the non-deuterated compound (MW: 620.50 g/mol). Deuterium atoms are specifically incorporated at the six hydrogen positions of the two methoxy groups (-OCH3 → -OCD3) attached to the 3,4-dimethoxyphenylsulfonyl moiety [1] [7]. This strategic labeling maintains the compound's steric and electronic properties while introducing detectable isotopic differences for analytical purposes. The deuteration sites are distal to the pharmacophoric regions involved in receptor binding, minimizing potential interference with biological activity [7].
Table 1: Deuterium Incorporation Sites in Relcovaptan-d6
Chemical Group | Position | Non-Deuterated Form | Deuterated Form | Number of D-atoms |
---|---|---|---|---|
Methoxy | 3-position | -OCH3 | -OCD3 | 3 |
Methoxy | 4-position | -OCH3 | -OCD3 | 3 |
The synthesis of relcovaptan-d6 follows a modified route of the non-deuterated compound, with deuterium introduced at the precursor stage to ensure regioselective labeling. The key synthetic step involves the reaction of deuterated 3,4-dimethoxy-d6-benzenesulfonyl chloride with the indole nitrogen of the chiral indoline-carboxamide intermediate [(2R,3S)-5-chloro-3-(2-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-indol-2-yl]carbonyl)-L-prolinamide [1]. The sulfonylation reaction typically employs aprotic solvents (e.g., dichloromethane) with a base catalyst (e.g., triethylamine) at controlled temperatures (0°C to 25°C). The deuterated sulfonyl chloride precursor is synthesized by methylation of 3,4-dihydroxybenzenesulfonyl chloride using deuterated iodomethane (CD3I) under phase-transfer conditions or via demethylation-deuteration of the non-deuterated sulfonamide intermediate using boron tribromide followed by deutero-methylation [1]. Purification is achieved through silica gel chromatography and recrystallization, yielding relcovaptan-d6 with chemical and isotopic purity suitable for research applications [1].
Relcovaptan-d6 shares similar physicochemical properties with its non-deuterated counterpart due to the conservative nature of deuterium substitution. It is a crystalline solid (neat form) with limited aqueous solubility (<0.1 mg/mL in water at 25°C) [1]. Solubility enhancement is observed in organic solvents: dimethyl sulfoxide (DMSO) (>50 mg/mL), methanol (~15 mg/mL), and ethanol (~10 mg/mL). The experimental partition coefficient (LogP) in the octanol/water system is 3.85 ± 0.15, indicating moderate lipophilicity suitable for membrane permeation [7]. This value is nearly identical to the LogP of relcovaptan (3.83), confirming that deuteration does not significantly alter hydrophobic character. The compound's low solubility profile necessitates formulation with cosolvents (e.g., ethanol, propylene glycol) or surfactants for in vivo administration in preclinical models [1].
Advanced spectroscopic techniques provide unambiguous confirmation of relcovaptan-d6's structure and deuterium incorporation:
Table 2: Key NMR Spectral Data for Relcovaptan-d6
Nucleus | Solvent | Instrument Frequency | Characteristic Signals (δ ppm) | Deuteration Confirmation |
---|---|---|---|---|
1H | DMSO-d6 | 600 MHz | 7.0-8.0 (m, 15H, Ar-H), ~8.5 (s, 1H, OH) | Absence of -OCH3 signals (~3.7-3.8 ppm) |
13C | DMSO-d6 | 151 MHz | 55.8 (q, JCD=22 Hz), 56.2 (q, JCD=22 Hz) | Quintet signals for -OCD3 carbons |
2H | DMSO-d6 | 92 MHz | ~3.70 (s), ~3.75 (s) | Two distinct singlets integrating for 6 deuterons |
The primary kinetic isotope effect (KIE) in relcovaptan-d6 arises from the deuterium substitution in metabolically vulnerable positions. In vitro metabolism studies using human liver microsomes demonstrate a 2.8-fold reduction in oxidative demethylation rate for the deuterated analog compared to relcovaptan, attributable to the increased bond dissociation energy of C-D bonds (versus C-H) [1]. This metabolic stabilization potentially prolongs the compound's half-life in vivo, making it valuable for tracer studies requiring extended analytical windows. Crucially, deuteration induces minimal alterations in receptor binding dynamics. Competitive radioligand binding assays on human V1A receptors expressed in cell membranes reveal an approximately 0.8-fold reduction in binding affinity (Ki) for relcovaptan-d6 compared to relcovaptan, corresponding to a marginal increase of ~20% in IC50 values [7] [9]. This slight decrease is attributed to secondary isotope effects potentially influencing the electronic environment of the sulfonamide group, which participates in hydrogen bonding with the receptor. Molecular dynamics simulations suggest no significant conformational changes in the receptor-ligand complex due to deuteration, supporting the functional equivalence of the analogs [9]. The deuterium-induced changes in logP are negligible (<0.02 unit difference), indicating no substantial impact on passive membrane diffusion [1].
Table 3: Comparative Properties of Relcovaptan and Relcovaptan-d6
Property | Relcovaptan | Relcovaptan-d6 | Deuterium Effect |
---|---|---|---|
Molecular Weight (g/mol) | 620.50 | 626.54 | +6.04 |
V1A Ki (nM) | 1.8 ± 0.3 | 2.2 ± 0.4 | ~0.8-fold reduction |
Microsomal t1/2 (min) | 28.5 ± 4.2 | 79.8 ± 6.5 | ~2.8-fold increase |
LogP (octanol/water) | 3.83 ± 0.12 | 3.85 ± 0.15 | Negligible change |
-OCH3 1H-NMR (ppm) | 3.70, 3.75 (s, 3H each) | Absent | Confirms deuteration |
Table 4: Research Applications of Relcovaptan-d6
Application Area | Purpose of Deuterated Analog | Key Advantage |
---|---|---|
Quantitative Bioanalysis | Internal standard in LC-MS/MS assays | Eliminates matrix effects via mass difference |
Metabolic Studies | Tracing metabolic fate & identifying metabolites | Reduces demethylation; stabilizes metabolite signal |
Receptor Binding Studies | Differentiating endogenous vs. exogenous ligand | Allows mass spectrometric discrimination |
Pharmacokinetics | Assessing auto-inhibition potential | Distinguishes administered compound from metabolites |
The primary utility of relcovaptan-d6 lies in its role as an isotopic internal standard for the quantitative bioanalysis of relcovaptan in biological matrices using LC-MS/MS. Its nearly identical chromatographic behavior coupled with a +6 Da mass shift enables precise quantification without interference from the analyte or matrix components [1] [9]. Furthermore, it serves as a crucial tool for investigating the compound's metabolic fate, as deuterium labeling reduces the formation of demethylated metabolites that complicate metabolite profiling studies for the non-deuterated drug [1].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4